molecular formula C11H13ClO3 B14766971 Ethyl 2-chloro-6-ethoxybenzoate

Ethyl 2-chloro-6-ethoxybenzoate

Cat. No.: B14766971
M. Wt: 228.67 g/mol
InChI Key: GVUPDSRRMTVYEN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-ethoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and an ethoxy group at the 6-position of the benzene ring. For example, substituted benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their tunable reactivity and stability .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-chloro-6-ethoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

GVUPDSRRMTVYEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-6-ethoxybenzoate can be synthesized through a multi-step process involving the chlorination and esterification of appropriate precursors. One common method involves the chlorination of 2-ethoxybenzoic acid, followed by esterification with ethanol in the presence of a suitable catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-6-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoates.

    Ester Hydrolysis: 2-chloro-6-ethoxybenzoic acid and ethanol.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-chloro-6-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-ethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl 2-chloro-6-ethoxybenzoate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 2-methoxybenzoate 2-OCH₃, 6-H C₁₀H₁₂O₃ 180.20 Soluble in ethanol; used in flavor/fragrance industries under JECFA/FCC standards
Ethyl 2-fluoro-6-methylbenzoate 2-F, 6-CH₃ C₁₀H₁₁FO₂ 182.195 75% synthesis yield; reagent in fluorinated intermediates
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 2-Cl, 6-F, 3-CH₃ C₁₀H₁₀ClFO₂ 216.64 High-purity (97%) supplier specifications; pharmaceutical intermediate
Ethyl 2-amino-6-chloro-3-methylbenzoate 2-NH₂, 6-Cl, 3-CH₃ C₁₀H₁₂ClNO₂ 213.66 98% purity; custom synthesis for active pharmaceutical ingredients (APIs)
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate 6-Cl, 2-F, 3-OCH₃ C₁₀H₁₀ClFO₃ 232.64 Structural isomerism impacts solubility and reactivity

Substituent Effects on Physicochemical Properties

  • Halogen vs. Alkoxy Groups : Chlorine (Cl) at the 2-position (as in this compound) increases molecular weight and lipophilicity compared to fluorine (F) or methoxy (OCH₃) groups. For instance, ethyl 2-fluoro-6-methylbenzoate has a lower molecular weight (182.195) than its chloro analog .
  • Positional Isomerism : Ethyl 6-chloro-2-fluoro-3-methoxybenzoate demonstrates how substituent placement affects properties. The 3-methoxy group may enhance steric hindrance, reducing reactivity compared to 6-ethoxy derivatives .

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